BIIB021
描述
BIIB021 是一种口服可用的全合成小分子热休克蛋白 90 (Hsp90) 抑制剂。Hsp90 是一种分子伴侣蛋白,在各种细胞蛋白的成熟和稳定中起着至关重要的作用。 Hsp90 的抑制会导致驱动恶性进展的癌蛋白降解,使 Hsp90 成为癌症治疗的重要靶点 .
科学研究应用
作用机制
BIIB021 通过与吉尔丹霉素在 Hsp90 的 ATP 结合口袋中竞争性结合来发挥作用。这种结合会干扰 Hsp90 的伴侣蛋白功能,导致 HER-2、AKT 和 Raf-1 等客户蛋白降解。 Hsp90 的抑制导致热休克蛋白 Hsp70 和 Hsp27 的上调,最终导致肿瘤细胞的生长抑制和细胞死亡 .
生化分析
Biochemical Properties
BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, resulting in the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 . It also up-regulates the expression of heat shock proteins Hsp70 and Hsp27 .
Cellular Effects
This compound has been shown to inhibit cell growth and induce cell death in a variety of tumor cell lines at nanomolar concentrations . It downregulates HSP90 expression in cells and inhibits the refolding activity of luciferase in the presence of cell lysate . It also alters the transcript levels of cancer-related genes involved in various cellular processes such as metastases, apoptotic cell death, cell cycle, cellular senescence, DNA damage and repair mechanisms, epithelial-to-mesenchymal transition, hypoxia, telomeres and telomerase, and cancer metabolism pathways .
Molecular Mechanism
This compound interrupts the ATP hydrolysis process of HSP90, inhibiting the stabilization and correct folding of client proteins . This leads to the degradation of these proteins and inhibition of tumor growth . It also induces changes in gene expression, affecting various oncogenic signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to have activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies
Dosage Effects in Animal Models
Oral administration of this compound has led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models . The first-generation drug this compound completely inhibits tumor growth in murine cancer models when administered orally at its maximum tolerated dose (MTD, 625 mg/kg/week, p.o.) .
Metabolic Pathways
This compound is extensively metabolized primarily via hydroxylation of the methyl group (M7), O-demethylation (M2), and to a lesser extent by glutathione conjugation (M8 and M9). The majority of M7 in dog hepatocytes was further metabolized to form the carboxylic acid (M3) and glucuronide conjugate (M4) .
Subcellular Localization
Given that it targets Hsp90, a molecular chaperone that is widely expressed and functions in the maturation and stabilization of cellular proteins , it is likely that this compound is localized to areas where Hsp90 and its client proteins are found.
准备方法
BIIB021 是一种全合成化合物。合成路线涉及制备嘌呤骨架,然后对其进行功能化以引入必要的取代基。 该化合物是通过在嘌呤环的 6 位取代氯原子,并在 9 位取代 (4-甲氧基-3,5-二甲基吡啶-2-基)甲基来合成的 . 工业生产方法涉及优化反应条件以实现高收率和纯度,确保该化合物的临床使用有效性和安全性 .
化学反应分析
BIIB021 会发生多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原形成不同的还原产物。
取代: this compound 可以发生取代反应,其中嘌呤环上的特定取代基被其他官能团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用的特定试剂和条件 .
相似化合物的比较
BIIB021 与其他 Hsp90 抑制剂相比具有独特之处,因为它具有全合成性质和口服可用性。类似的化合物包括:
吉尔丹霉素: 一种基于天然产物的 Hsp90 抑制剂,它与 Hsp90 的 ATP 结合位点结合。
雷迪西醇: 另一种基于天然产物的 Hsp90 抑制剂,具有不同的化学结构。
This compound 的合成性质和口服可用性使其成为临床应用的有希望的候选者,提供剂量方案的灵活性以及临床试验的潜在生物标志物 .
属性
IUPAC Name |
6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDDKSCVCJTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025952 | |
Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848695-25-0 | |
Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIIB021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIIB021 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIIB 021 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIIB021 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。